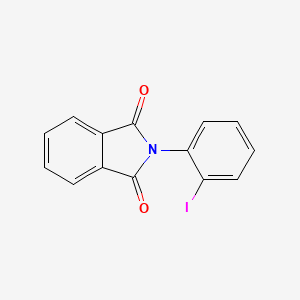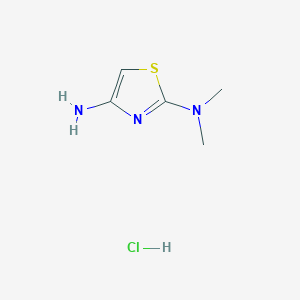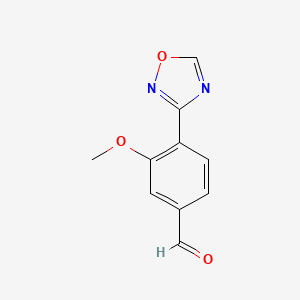
N,N'-bis(4-hydroxybenzylidene)-naphthalene-1,5-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-bis(4-hydroxybenzylidene)-naphthalene-1,5-diamine is a Schiff base compound known for its unique chemical structure and properties Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an azomethine group (-C=N-)
準備方法
Synthetic Routes and Reaction Conditions
N,N’-bis(4-hydroxybenzylidene)-naphthalene-1,5-diamine can be synthesized through a condensation reaction between 4-hydroxybenzaldehyde and naphthalene-1,5-diamine. The reaction typically occurs in an ethanol solution under reflux conditions. The general procedure involves mixing equimolar amounts of 4-hydroxybenzaldehyde and naphthalene-1,5-diamine in ethanol, followed by heating the mixture under reflux for several hours. The resulting product is then filtered, washed, and recrystallized to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for N,N’-bis(4-hydroxybenzylidene)-naphthalene-1,5-diamine are not well-documented, the general principles of Schiff base synthesis can be applied. Industrial production would likely involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
N,N’-bis(4-hydroxybenzylidene)-naphthalene-1,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the azomethine group (-C=N-) to an amine group (-C-NH-).
Substitution: The hydroxyl groups (-OH) on the benzene rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions, often in the presence of a base like pyridine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzylidene derivatives, depending on the electrophile used.
科学的研究の応用
N,N’-bis(4-hydroxybenzylidene)-naphthalene-1,5-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antioxidant activities.
Industry: Used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of N,N’-bis(4-hydroxybenzylidene)-naphthalene-1,5-diamine involves its ability to form stable complexes with metal ions through coordination with the azomethine nitrogen and hydroxyl oxygen atoms. These metal complexes can exhibit various biological and catalytic activities, depending on the metal ion and the specific application .
類似化合物との比較
Similar Compounds
- N,N’-bis(4-hydroxybenzylidene)-1,4-phenylenediamine
- N,N’-bis(4-methylbenzylidene)-1,4-phenylenediamine
- N,N’-bis(4-pentyloxybenzylidene)-1,4-phenylenediamine
Uniqueness
N,N’-bis(4-hydroxybenzylidene)-naphthalene-1,5-diamine is unique due to its naphthalene core, which imparts distinct electronic and structural properties compared to similar compounds with a phenylene core
特性
分子式 |
C24H18N2O2 |
|---|---|
分子量 |
366.4 g/mol |
IUPAC名 |
4-[[5-[(4-hydroxyphenyl)methylideneamino]naphthalen-1-yl]iminomethyl]phenol |
InChI |
InChI=1S/C24H18N2O2/c27-19-11-7-17(8-12-19)15-25-23-5-1-3-21-22(23)4-2-6-24(21)26-16-18-9-13-20(28)14-10-18/h1-16,27-28H |
InChIキー |
DNKLHOMVPPUPID-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC=C2N=CC3=CC=C(C=C3)O)C(=C1)N=CC4=CC=C(C=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-({[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B12454128.png)
![4-bromo-2-[(E)-[(5-phenyl-1H-pyrazol-3-yl)imino]methyl]phenol](/img/structure/B12454132.png)


![3-methyl-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]butanamide](/img/structure/B12454156.png)
![4-Chloro-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol](/img/structure/B12454168.png)


![4-methyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B12454180.png)
![2-bromo-4-chloro-6-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]phenol](/img/structure/B12454181.png)
![propyl 4-{[(E)-(4-methylphenyl)methylidene]amino}benzoate](/img/structure/B12454184.png)


![(4-{[(4-Methoxyphenyl)carbonyl]amino}phenoxy)acetic acid](/img/structure/B12454198.png)
